tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate
Description
Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate is a compound that features a tert-butyl ester group, a hydroxyphenyl group, and a methoxycarbonylamino group
Properties
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(16-14(19)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRCNZPSJWWCMF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxycarbonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound’s hydroxyphenyl group is of interest in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the methoxycarbonylamino group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate include:
Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-amino propanoate: Lacks the methoxycarbonyl group.
Tert-butyl (2S)-3-(4-methoxyphenyl)-2-(methoxycarbonylamino)propanoate: Has a methoxy group instead of a hydroxy group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the hydroxyphenyl and methoxycarbonylamino groups, which confer distinct reactivity and interaction profiles compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
